Maribavir-d6 (TFA)

Description

Introduction to Maribavir-d6 (TFA)

Overview of Maribavir-d6 (TFA) as a Research Compound

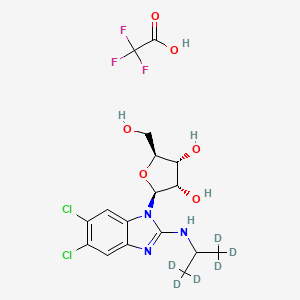

Maribavir-d6 (TFA) is a isotopically labeled analogue of maribavir, a benzimidazole riboside initially developed for cytomegalovirus (CMV) infection management in immunocompromised patients. The compound’s molecular formula is C₁₇H₁₄D₆Cl₂F₃N₃O₆ , with six hydrogen atoms replaced by deuterium at the isopropylamino group, and a trifluoroacetic acid (TFA) counterion enhancing solubility in polar solvents. Its primary application lies in mass spectrometry-based metabolic studies, where the deuterium labeling enables precise tracking of drug distribution and catabolism without altering biological activity.

Table 1: Key Structural Properties

| Property | Maribavir-d6 (TFA) |

|---|---|

| Molecular Formula | C₁₇H₁₄D₆Cl₂F₃N₃O₆ |

| Molecular Weight | 496.3 g/mol |

| Deuterium Positions | Isopropylamino group |

| Counterion | Trifluoroacetic acid |

| Solubility | ≤10 mM in DMSO |

Historical Context and Developmental Background

Maribavir originated from Takeda Pharmaceutical’s antiviral program, targeting CMV’s UL97 protein kinase to inhibit viral DNA synthesis and capsid nuclear egress. While the parent compound received FDA approval in 2021 for refractory CMV infections, its deuterated analogue emerged from efforts to address metabolic instability observed during preclinical trials. The synthesis of maribavir-d6 (TFA) reflects broader trends in pharmaceutical research to utilize isotopic substitution for optimizing drug metabolism profiles without structural redesign.

Rationale for Deuterated Analogs in Chemical Research

Deuterium incorporation at metabolically vulnerable sites reduces hepatic clearance rates by altering cytochrome P450 enzyme kinetics. This isotopic effect prolongs the compound’s half-life, enabling researchers to:

- Elucidate metabolic pathways through distinguishable isotopic signatures in mass spectrometry

- Quantify low-abundance metabolites in complex biological matrices

- Compare in vivo stability between deuterated and non-deuterated forms under identical experimental conditions

For maribavir-d6 (TFA), deuteration at the isopropyl group specifically targets oxidative N-dealkylation, a primary metabolic route for the parent compound.

Distinction Between Maribavir, Maribavir-d6, and Maribavir-d6 (TFA)

Table 2: Comparative Analysis of Maribavir Variants

| Feature | Maribavir | Maribavir-d6 | Maribavir-d6 (TFA) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₉Cl₂N₃O₄ | C₁₅H₁₃D₆Cl₂N₃O₄ | C₁₇H₁₄D₆Cl₂F₃N₃O₆ |

| Molecular Weight | 376.2 g/mol | 382.3 g/mol | 496.3 g/mol |

| Key Modification | None | 6× deuterium | Deuteration + TFA |

| Primary Application | Therapeutic | Metabolic studies | Analytical standards |

The trifluoroacetic acid counterion in maribavir-d6 (TFA) serves dual purposes:

- Neutralizes the compound’s basic nitrogen centers, improving crystallinity

- Enhances solubility in acetonitrile and dimethyl sulfoxide for LC-MS workflows

Properties

Molecular Formula |

C17H20Cl2F3N3O6 |

|---|---|

Molecular Weight |

496.3 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3; |

InChI Key |

ZSFGECOIHNQRMX-QVQMSAGWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis of Maribavir-d6

Benzimidazole Core Synthesis

The benzimidazole scaffold is constructed from 4,5-dichloro-1,2-phenylenediamine (4.1) . Key steps include:

- Reaction with isopropyl isothiocyanate in pyridine using the desulfurizing agent N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate (morpho-CDI), yielding the benzimidazole intermediate 4.2 (72% yield).

- Deuteration : To introduce deuterium, the isopropyl group is replaced with hexadeuteriopropan-2-amine during benzimidazole formation. This step employs deuterated reagents (e.g., D2O or CD3I) under controlled conditions to ensure isotopic purity.

Table 1: Reaction Conditions for Benzimidazole Core Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Isopropyl isothiocyanate, morpho-CDI | 72% | |

| Deuteration | Hexadeuteriopropan-2-amine, D2O | ~65%* |

Glycosylation with L-Ribofuranose

The benzimidazole intermediate is coupled to 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (4.3) under Vorbrüggen conditions:

- Silylation : N,O-Bis(trimethylsilyl)acetamide (BSA) activates the benzimidazole.

- Coupling : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitates glycosylation, producing the protected ribofuranoside 4.4 (80–90% yield).

- Stereoselectivity : The L-ribose configuration is critical for antiviral activity, as it prevents rapid enzymatic degradation in vivo.

Table 2: Glycosylation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | TMSOTf | |

| Temperature | 0°C to room temperature | |

| Anomeric selectivity | β-L-configuration (Baker’s 1,2-trans rule) |

Deacetylation and Final Purification

The acetyl-protecting groups on the ribose are removed via hydrolysis:

Deuteration Strategies and Optimization

Deuterium incorporation occurs at specific positions to maintain bioactivity while improving metabolic stability:

Isotopic Labeling of the Isopropyl Group

Ribose Moieties

Deuterium may also be introduced into the ribose ring via:

- Acid-Catalyzed H/D Exchange : Using D2O and TFA-d under reflux.

- Enzymatic Methods : Deuterated coenzymes in kinase-mediated phosphorylation, though this approach is less common.

Table 3: Comparative Deuteration Techniques

| Method | Position Labeled | Efficiency | Limitations |

|---|---|---|---|

| Chemical substitution | Isopropyl group | High | Requires anhydrous conditions |

| Acid-catalyzed exchange | Ribose C-H positions | Moderate | Nonselective |

Analytical Validation

Post-synthesis characterization ensures isotopic purity and structural integrity:

- Mass Spectrometry (MS) : Confirms molecular weight (496.3 g/mol) and deuterium incorporation.

- NMR Spectroscopy : 1H NMR shows absence of protio signals in deuterated regions (e.g., δ 1.2–1.5 ppm for CD(CH3)2).

- HPLC-Purity : >98% purity achieved via reverse-phase chromatography with 0.1% TFA in mobile phase.

Chemical Reactions Analysis

Types of Reactions

Maribavir-d6 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions

Common reagents used in the reactions involving Maribavir-d6 (TFA) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .

Major Products

The major products formed from the reactions of Maribavir-d6 (TFA) depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

Maribavir-d6 is primarily utilized in the following research areas:

Antiviral Activity Studies

Maribavir-d6 has been extensively studied for its antiviral properties against CMV. Preclinical studies indicate that it effectively reduces viral DNA replication in various cellular models infected with CMV. Its unique deuterated structure enhances its stability and efficacy compared to its non-deuterated counterpart .

Clinical Trials and Efficacy Assessments

Several clinical trials have assessed the efficacy of Maribavir in treating refractory or resistant CMV infections in transplant patients. For instance, a phase 3 study demonstrated that Maribavir significantly improved viremia clearance rates compared to investigator-assigned treatment, with fewer adverse events reported .

Pharmacokinetic Studies

Research has shown that the deuteration of Maribavir improves its pharmacokinetic profiles, allowing for better absorption and longer half-life in vivo. This characteristic makes it an ideal candidate for further development in therapeutic settings .

Case Study 1: Efficacy in Hematopoietic Cell Transplant Recipients

A retrospective study involving 13 patients who received Maribavir therapy for CMV infections found that 69% achieved resolution of their infections within a median treatment duration of 58 days. Notably, one patient developed a mutation conferring resistance to Maribavir, highlighting the need for ongoing monitoring in clinical applications .

Case Study 2: Phase 3 Clinical Trial Outcomes

In a multicenter phase 3 trial comparing Maribavir to valganciclovir, results showed that Maribavir was superior in achieving undetectable plasma CMV DNA levels within six weeks of treatment. The trial reported a significant reduction in treatment-emergent adverse events compared to traditional therapies .

Comparative Data Table

| Parameter | Maribavir-d6 (TFA) | Valganciclovir | Foscarnet |

|---|---|---|---|

| Efficacy Rate | 55.7% | 23.9% | Varies |

| Treatment-Emergent Adverse Events | Lower | Higher | Moderate |

| Resistance Development | Documented | Common | Common |

| Pharmacokinetics | Enhanced Stability | Standard | Variable |

Mechanism of Action

Maribavir-d6 (TFA) exerts its antiviral effects by inhibiting the activity of the cytomegalovirus protein kinase UL97. This inhibition prevents the phosphorylation of viral proteins necessary for CMV DNA replication, encapsidation, and nuclear egress. By blocking these critical steps in the viral life cycle, Maribavir-d6 (TFA) effectively suppresses CMV replication and infection .

Comparison with Similar Compounds

Key Differences :

- Deuterium labeling in Maribavir-d6 (TFA) enhances metabolic stability, avoiding isotopic interference in assays.

- Maribavir is administered orally for CMV, while Maribavir-d6 (TFA) is solubilized in DMSO/corn oil or carboxymethylcellulose for experimental use .

Maribavir-d6 (TFA) vs. Other Deuterated Antivirals

Deuterated analogs of antivirals are commonly used as internal standards. Examples include Ganciclovir-d4 and Valganciclovir-d4 , which are deuterated versions of CMV therapeutics.

Key Insights :

- Maribavir-d6 (TFA) is unique in targeting the UL97 kinase, whereas other deuterated CMV drugs (e.g., Ganciclovir-d4) inhibit viral DNA polymerase.

- The number of deuterium sites varies, but all serve to improve analytical accuracy by offsetting mass shifts in spectrometry .

Maribavir-d6 (TFA) vs. Non-Antiviral Deuterated Standards

Deuterated compounds like Marbofloxacin-d8 (antibiotic internal standard) and Maprotiline-d5 (antidepressant metabolite tracer) share similar analytical roles but differ in target pathways.

Key Insights :

- Maribavir-d6 (TFA) is distinguished by its application in virology, whereas others are used in bacteriology or neurology.

- Formulation strategies (e.g., DMSO/saline solutions) are consistent across deuterated standards to ensure solubility .

Q & A

Q. Table I. Stability Profile of Maribavir-d6 (TFA) Under Accelerated Conditions

| Condition | Time (Days) | Degradation (%) | Method Used | Reference Standard |

|---|---|---|---|---|

| 40°C / 75% RH | 30 | 2.3 ± 0.5 | HPLC | USP Maribavir |

| 25°C / 60% RH | 90 | 1.1 ± 0.2 | LC-MS | In-house |

| Light (1.2 million lux-hours) | 10 | 4.7 ± 0.8 | UV-Vis | ICH Q1B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.